![molecular formula C21H23FN2O3S B2531237 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide CAS No. 941882-48-0](/img/structure/B2531237.png)
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide
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Description
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide is a compound that likely belongs to the class of sulfonyl-containing quinolines. These compounds have been studied for their potential as anticancer agents due to their ability to inhibit histone deacetylase, an enzyme involved in the regulation of gene expression. The presence of a sulfonyl group linked to a quinoline moiety, as well as a cyclopentanecarboxamide group, suggests that this compound could have significant biological activity, particularly in the context of cancer therapeutics .
Synthesis Analysis
The synthesis of related pyranoquinoline derivatives has been achieved through a H2SO4-mediated tandem cyclization/ring-opening/recyclization reaction starting from 1-acetyl N-aryl cyclopentanecarboxamides . Although the specific synthesis of N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. The process involves a novel ring-cleavage of the cyclopentane unit, which could be a key step in the formation of the cyclopentanecarboxamide moiety present in the compound of interest .
Molecular Structure Analysis
The molecular structure of N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide would include several distinct functional groups: a sulfonyl group attached to a phenyl ring, which is further substituted with a fluorine atom; a quinoline moiety; and a cyclopentanecarboxamide group. The presence of these groups suggests that the compound could engage in various types of molecular interactions, such as hydrogen bonding and pi-pi stacking, which could be relevant to its biological activity .
Chemical Reactions Analysis
While the specific chemical reactions of N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide are not described in the provided papers, compounds with similar structures have been shown to inhibit histone deacetylase . This suggests that the compound may also participate in biochemical reactions relevant to the modulation of gene expression, potentially through the inhibition of this enzyme.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide can be inferred to some extent from its molecular structure. The presence of the sulfonyl and fluorophenyl groups suggests that the compound could have a certain degree of polarity, which might affect its solubility in various solvents. The quinoline and cyclopentanecarboxamide groups could contribute to the compound's stability and reactivity. However, specific data on melting points, boiling points, solubility, and other physical properties are not provided in the papers .
Scientific Research Applications
Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines
Research by Xia et al. (2016) in "RSC Advances" focuses on the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives. This process, involving sodium sulfinates as sulfide sources, generates environmentally benign byproducts and is considered more environmentally friendly than previous methods. This advancement in sulfonylation techniques could be relevant to the synthesis of compounds like N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide (Chengcai Xia et al., 2016).
In Vitro Metabolic Fate of Synthetic Cannabinoid Receptor Agonists
A study by Richter et al. (2022) in the "Journal of Analytical Toxicology" explores the metabolic fate of synthetic cannabinoid receptor agonists that share structural similarities with N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide. This study provides insights into the metabolic pathways and isozyme contributions to the metabolism of these compounds, which can be important for understanding the biological interactions of related quinoline sulfonamides (Matthias J Richter et al., 2022).
Synthesis of Antitumor Quinol Derivatives
McCarroll et al. (2007) in the "Journal of Medicinal Chemistry" discuss the synthesis of antitumor compounds involving arylsulfonyl chlorides and quinols. These compounds, which include structures related to N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide, have shown selective inhibition of cancer cell lines. This research contributes to the understanding of the potential therapeutic applications of quinoline sulfonamides in cancer treatment (A. McCarroll et al., 2007).
Theoretical Investigation of Antimalarial Sulfonamides as COVID-19 Drug
In a study by Fahim and Ismael (2021) in "Biointerface Research in Applied Chemistry", the potential use of sulfonamide derivatives, similar in structure to N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide, as antimalarial and potential COVID-19 treatments is investigated. This research includes computational calculations and molecular docking studies, highlighting the versatility of quinoline sulfonamides in drug discovery (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c22-17-7-10-19(11-8-17)28(26,27)24-13-3-6-16-14-18(9-12-20(16)24)23-21(25)15-4-1-2-5-15/h7-12,14-15H,1-6,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRZRWGOGONZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide |
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